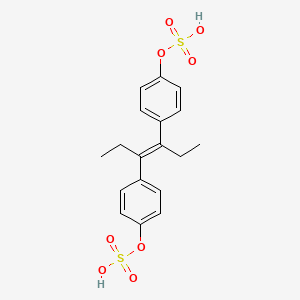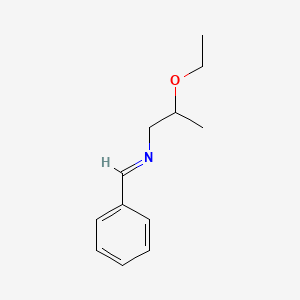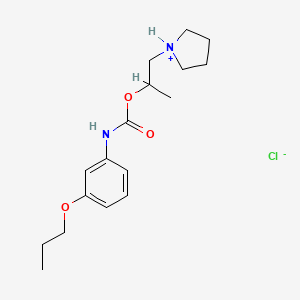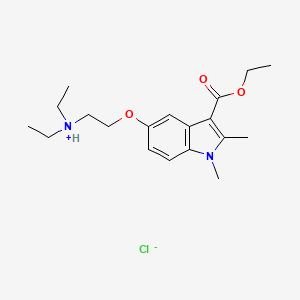
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. For this compound, the synthesis may involve the reaction of indole-3-carboxylic acid with appropriate reagents to introduce the 5-(2-(diethylamino)ethoxy)-1,2-dimethyl- substituents. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the formation of intermediates followed by their conversion to the final product through various chemical reactions. The use of catalysts and specific reaction conditions is crucial to achieve efficient production .
化学反応の分析
Types of Reactions
Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including:
Oxidation: Conversion of indole derivatives to corresponding oxides.
Reduction: Reduction of indole derivatives to form reduced products.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole-3-carboxylic acid derivatives may yield oxides, while reduction may produce reduced indole derivatives .
科学的研究の応用
Indole-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating diseases such as cancer and microbial infections.
Industry: Used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbaldehyde. These compounds share the indole ring system but differ in their substituents and biological activities .
特性
CAS番号 |
18235-89-7 |
|---|---|
分子式 |
C19H29ClN2O3 |
分子量 |
368.9 g/mol |
IUPAC名 |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-6-21(7-2)11-12-24-15-9-10-17-16(13-15)18(14(4)20(17)5)19(22)23-8-3;/h9-10,13H,6-8,11-12H2,1-5H3;1H |
InChIキー |
HRWKJRRQHQUDQS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


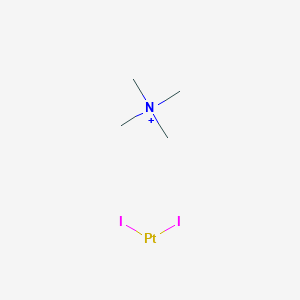

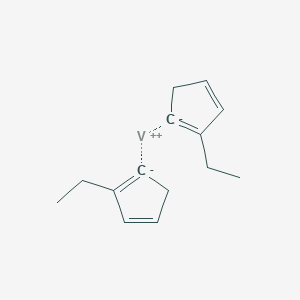


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
